molecular formula C14H10N2O B1418124 3-(Phenylimino)oxindole CAS No. 33828-98-7

3-(Phenylimino)oxindole

Cat. No. B1418124
CAS RN: 33828-98-7
M. Wt: 222.24 g/mol
InChI Key: XHQFUPTZQYGGHC-UHFFFAOYSA-N
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Description

3-(Phenylimino)oxindole is a compound that belongs to the class of oxindoles . Oxindoles are important structures in organic and medicinal chemistry, often found in natural bioactive products, pharmaceuticals, and drug candidates . They are known for their unique functions in the regulation of proliferation, infiltration, and metastasis of cancer cells .


Synthesis Analysis

The synthesis of oxindoles, including 3-(Phenylimino)oxindole, involves various strategies. One common method is the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles . Other methods include the use of catalysts comprised of Pd(OAc)2 and either PCy3 or sterically hindered N-heterocyclic carbene ligands . There are also reports of a Rh-catalyzed domino conjugate addition-arylation sequence for the synthesis of 3-substituted oxindole derivatives .


Molecular Structure Analysis

The molecular structure of 3-(Phenylimino)oxindole is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly three-dimensional, with the shared tetrahedral sp3-carbon atom positioning the planes of the two rings orthogonally .


Chemical Reactions Analysis

3-(Phenylimino)oxindole can undergo various chemical reactions. For instance, it can participate in a Hg(OTf)2-catalyzed N-oxide addition to alkynes, forming an enolonium species . It can also undergo an oxidative dearomatization process catalyzed by RuCl3·3H2O .

Mechanism of Action

While the specific mechanism of action for 3-(Phenylimino)oxindole is not mentioned in the retrieved papers, spiroindole and spirooxindole scaffolds, which are related structures, are known to have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Safety and Hazards

The safety data sheet for oxindole, a related compound, indicates that it is harmful if swallowed . It advises against contact with skin and eyes, and recommends not to breathe dust . In case of accidental ingestion, it is advised to rinse the mouth and avoid eating, drinking, or smoking when using this product .

Future Directions

The future directions in the field of 3-(Phenylimino)oxindole research involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . There is also interest in exploring the potential of these compounds in drug design processes, particularly in the development of new therapeutic agents . The current challenges and future directions in this promising field are a topic of ongoing research .

properties

IUPAC Name

3-phenylimino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQFUPTZQYGGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187476
Record name 2-Indolinone, 3-(phenylimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylimino)oxindole

CAS RN

33828-98-7
Record name 1,3-Dihydro-3-(phenylimino)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33828-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinone, 3-(phenylimino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033828987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Phenylimino)oxindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Indolinone, 3-(phenylimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylimino)oxindole

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